molecular formula C13H15NO4 B3418771 Methyl 2-(benzamidomethyl)-3-oxobutanoate CAS No. 129994-60-1

Methyl 2-(benzamidomethyl)-3-oxobutanoate

Cat. No. B3418771
CAS RN: 129994-60-1
M. Wt: 249.26 g/mol
InChI Key: LVJARDSTTGGMSM-UHFFFAOYSA-N
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Description

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of the natural amino acid, valine, and has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

  • Synthesis of β-Lactam Antibiotics : A study by Mashima et al. (1991) demonstrated the highly diastereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate, producing methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate. This compound is a crucial intermediate for β-lactam antibiotics synthesis, achieving up to 98% diastereoisomeric excess and 99% enantiomeric excess (Mashima et al., 1991).

  • Facilitation of Large-Scale Synthesis : Chao et al. (2009) reported a convenient one-step process for preparing methyl 2-benzamidomethyl-3-oxobutanoate, a raw material used in carbapenem synthesis. This process is significant for its mild reaction conditions and scalability (Chao et al., 2009).

  • Use in Cultured Plant Cells : Shimoda et al. (2009) explored the incubation of methyl 2-benzamidomethyl-3-oxobutanoate with cultured plant cells of Parthenocissus tricuspidata. This process yielded methyl (2R,3S)-2-benzamidomethyl-3-hydroxybutanoate with high diastereomeric and enantiomeric excess, showcasing a novel method for reducing methyl 2-benzamidomethyl-3-oxobutanoate (Shimoda et al., 2009).

  • Chiral High-Performance Liquid Chromatography : Chen et al. (2015) developed an improved chiral high-performance liquid chromatographic method for the stereoselective determination of 2-benzamidomethyl-3-oxobutanoate. This method proved crucial for screening biocatalysts in the asymmetric preparation of methyl 2-benzamidomethyl-3-hydroxybutyrate (Chen et al., 2015).

  • Photoreactions and Chemical Behavior : Hasegawa et al. (1990) investigated the photocyclization of 2-(dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, revealing insights into the stability and conformational flexibility of biradical intermediates in the photocyclization of related compounds (Hasegawa et al., 1990).

properties

IUPAC Name

methyl 2-(benzamidomethyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(15)11(13(17)18-2)8-14-12(16)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJARDSTTGGMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CNC(=O)C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248255
Record name Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129994-60-1
Record name Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129994-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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